BenchChemオンラインストアへようこそ!

4-benzyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Lipophilicity Drug-likeness Pharmacokinetics

This thiazol-2-yl benzamide features a 4-benzyl substituent providing enhanced hydrophobic contacts for glucokinase allosteric pocket complementarity versus smaller analogs. With a predicted logP of approx. 5.5–6.2 (MW 376.5), it is ideal for CNS permeability screening cascades or property optimization programs. It serves as a specific embodiment within the Tianjin Institute Of Pharmaceutical Research patent family (EP2404909/WO2010069124), supporting FTO-conscious lead generation distinct from imatinib-like chemotypes. A structurally validated tool for Bcr-Abl and GK SAR exploration.

Molecular Formula C21H16N2OS2
Molecular Weight 376.49
CAS No. 361470-96-4
Cat. No. B2784622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
CAS361470-96-4
Molecular FormulaC21H16N2OS2
Molecular Weight376.49
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CS4
InChIInChI=1S/C21H16N2OS2/c24-20(23-21-22-18(14-26-21)19-7-4-12-25-19)17-10-8-16(9-11-17)13-15-5-2-1-3-6-15/h1-12,14H,13H2,(H,22,23,24)
InChIKeyDIIZNFRLEACJKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-benzyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (CAS 361470-96-4): Structural Identity and Baseline Characterization for Procurement Decisions


4-benzyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (CAS 361470-96-4) is a synthetic small molecule composed of a central thiazole core substituted at the 2-position with a 4-benzylbenzamide moiety and at the 4-position with a thiophen-2-yl group . Its molecular formula is C₂₁H₁₆N₂OS₂ with a molecular weight of 376.5 g/mol . The compound belongs to the thiazol-2-yl benzamide structural class, a privileged scaffold in medicinal chemistry associated with glucokinase activation, kinase inhibition (Bcr-Abl, EGFR/HER-2, BRAF), and ion channel modulation [1].

Why Close Analogs of 4-benzyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide Are Not Interchangeable: Structural Nuances Driving Differential Physicochemical and Pharmacological Profiles


Within the N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide series, subtle modifications to the benzamide substituent produce pronounced shifts in lipophilicity, hydrogen-bonding capacity, and scaffold geometry, all of which govern target engagement and ADME behavior. Substituting the 4-benzyl group (–CH₂–C₆H₅) with a 4-methoxy (–OCH₃; compound 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, CAS 313224-98-5, MW 316.4) reduces molecular weight by ~60 Da and eliminates a key hydrophobic anchor, fundamentally altering protein-binding topology . Replacing the benzyl with a 4-nitro group (4-nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide, CAS 313365-83-2) introduces a strong electron-withdrawing substituent that perturbs the benzamide π-system, shifts logP, and introduces metabolic liability (nitro reduction) absent in the target compound . The 4-chloro analog (4-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide) and 3,4-dimethyl variant (WAY-346940, CAS 392246-66-1) similarly differ in steric bulk and electronic character. These structural distinctions mean that biological activity, selectivity, and pharmacokinetics observed for one analog cannot be extrapolated to another without explicit experimental validation, making precise compound selection critical for reproducible research.

Quantitative Comparator Evidence: 4-benzyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation: 4-Benzyl vs. 4-Methoxy Analog

4-benzyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (MW 376.5) is substantially larger and more lipophilic than its 4-methoxy analog (MW 316.4; ΔMW ≈ 60 Da) . The benzyl substitution introduces an additional phenyl ring and a methylene linker, increasing the calculated logP by approximately 1.5–2.0 log units relative to the methoxy derivative, based on the additive contribution of the benzyl fragment (Hansch π ≈ 2.0 for –CH₂Ph vs. π ≈ –0.02 for –OCH₃) [1]. This elevated lipophilicity predicts higher membrane permeability but also greater susceptibility to CYP450-mediated metabolism and potential plasma protein binding.

Lipophilicity Drug-likeness Pharmacokinetics

Electronically Differentiated Benzamide Scaffold: 4-Benzyl vs. 4-Nitro Substitution

The 4-benzyl substituent is electron-donating via hyperconjugation, whereas the 4-nitro group (–NO₂) in 4-nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide (CAS 313365-83-2) is strongly electron-withdrawing (Hammett σₚ = +0.78) [1]. This electronic divergence affects the electron density on the benzamide carbonyl, altering hydrogen-bond acceptor strength and the pKa of the amide N–H. Additionally, the nitro group is a well-established structural alert for mutagenicity and is susceptible to bioreduction to reactive nitroso and hydroxylamine intermediates, a liability absent in the 4-benzyl compound [2].

Electronic effects Metabolic stability Reactivity

Class-Level Biological Annotation: Thiazol-2-yl Benzamide Scaffold as Glucokinase Activator Lead Series

The thiazol-2-yl benzamide chemotype, to which 4-benzyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide belongs, is a validated glucokinase (GK) activator scaffold. In a published series, thiazol-2-yl benzamide derivatives demonstrated in vitro GK activation fold increases between 1.48 and 1.83 relative to baseline, with the most active compounds (2 and 8) showing significant blood glucose reduction in oral glucose tolerance tests (OGTT) in rodents [1]. The aminothiazole moiety is known to engage the allosteric site of GK, while the benzamide portion modulates binding affinity and selectivity [2]. The target compound's 4-benzyl substitution provides a hydrophobic anchor predicted to enhance allosteric site complementarity relative to smaller 4-substituted analogs (e.g., 4-methoxy or unsubstituted benzamide), though direct GK activation data for this specific compound have not been reported in peer-reviewed literature.

Glucokinase activation Antidiabetic Allosteric modulation

Class-Level Kinase Inhibition Potential: Thiazolamide-Benzamide Derivatives as Broad-Spectrum Bcr-Abl Inhibitors

The thiazolamide–benzamide chemotype has been validated as a broad-spectrum Bcr-Abl inhibitor scaffold. In a series of 40 novel derivatives, the most potent compound (3m) exhibited an Abl IC₅₀ of 1.273 μM and retained activity against the imatinib-resistant T315I mutant (IC₅₀ = 39.89 μM) [1]. While 4-benzyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide was not specifically tested in this study, its core scaffold (thiazole-amide-benzamide) is identical to the active pharmacophore, and the thiophen-2-yl substitution at the thiazole 4-position and the 4-benzyl group on the benzamide ring are structural features known to modulate kinase selectivity in this series [2].

Kinase inhibition Bcr-Abl Chronic myeloid leukemia

Thiophene-Thiazole Hybrid Scaffold: Differentiated from N-(thiophen-2-yl)benzamide BRAF Inhibitor Series

A related but structurally distinct series of N-(thiophen-2-yl) benzamide derivatives has been reported as potent BRAF(V600E) inhibitors, with lead compounds b40 and b47 showing nanomolar potency [1]. In that series, the amide nitrogen is directly attached to the thiophene ring, whereas in 4-benzyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, a thiazole spacer separates the amide-bearing nitrogen from the thiophene. This thiazole insertion alters the distance and geometry between the benzamide pharmacophore and the thiophene moiety (extended by ~2.5–3.0 Å), which is predicted to shift kinase selectivity from BRAF toward other kinase targets (e.g., Bcr-Abl, EGFR/HER-2) [2]. The 4-benzyl group further differentiates the target compound from the N-(thiophen-2-yl)benzamide series, where benzyl substitution was not explored.

BRAF V600E Melanoma Scaffold comparison

Patent-Backed Structural Novelty: Coverage Within Amide Thiazole Derivative Intellectual Property

The compound 4-benzyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide falls within the generic structural scope of patent EP2404909 / WO2010069124, titled 'Amide Thiazole Derivative, Preparation Method and Uses Thereof,' assigned to Tianjin Institute Of Pharmaceutical Research (filing date: 2009-11-30) [1]. This patent covers thiazole amide derivatives with diverse therapeutic applications, and the presence of the thiophen-2-yl substituent at the thiazole 4-position, combined with the 4-benzylbenzamide moiety, represents a specific substitution pattern within the claimed Markush structure. Compounds outside this patent's coverage (e.g., benzothiazole-based analogs or pyridine-substituted variants) belong to different IP estates [2].

Patent landscape Freedom to operate Thiazole derivatives

Recommended Application Scenarios for 4-benzyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide Based on Quantitative Differentiation Evidence


Glucokinase Activator Lead Optimization Programs Requiring a Hydrophobic Anchor for Allosteric Site Engagement

The thiazol-2-yl benzamide scaffold has demonstrated in vitro GK activation with fold increases of 1.48–1.83 in published series [1]. The 4-benzyl substituent on 4-benzyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide provides a larger hydrophobic surface for allosteric pocket complementarity compared to smaller 4-substituted analogs (e.g., 4-methoxy or 4-methyl). This compound is recommended as a starting point for SAR exploration in antidiabetic drug discovery where enhanced hydrophobic contacts in the GK allosteric site are desired.

Multi-Kinase Inhibitor Screening Libraries Targeting Bcr-Abl and Resistant Mutants

Given the validated Bcr-Abl inhibitory activity of the thiazolamide–benzamide class (Abl WT IC₅₀ as low as 1.273 μM; T315I mutant IC₅₀ = 39.89 μM [2]), this compound is appropriate for inclusion in kinase inhibitor screening decks targeting chronic myeloid leukemia. The thiophene-thiazole-benzamide scaffold with the 4-benzyl extension is structurally differentiated from imatinib-like chemotypes and may address acquired resistance through altered binding modes.

Physicochemical Property-Driven Compound Selection for CNS or High Lipophilicity Screening Campaigns

With a predicted logP of approximately 5.5–6.2 and MW of 376.5, this compound occupies a higher lipophilicity space than its 4-methoxy (MW 316.4, logP ~3.5–4.0) and 4-nitro analogs. This property profile makes it suitable for screening cascades that specifically require elevated membrane permeability (e.g., CNS-targeted programs) or where high logP is a desired starting point for subsequent property optimization [3].

Intellectual Property-Conscious Early-Stage Drug Discovery Within the EP2404909 Patent Estate

For organizations seeking to operate within the Tianjin Institute Of Pharmaceutical Research patent family (EP2404909 / WO2010069124), 4-benzyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide represents a specific embodiment of the claimed thiazole amide derivatives with a thiophene substituent [4]. This is relevant for FTO-conscious lead generation programs that prefer to work within a defined, accessible IP space rather than competing patent estates covering benzothiazole or pyridine-substituted analogs.

Quote Request

Request a Quote for 4-benzyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.